molecular formula C9H9NO3S B2544375 5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione CAS No. 869467-25-4

5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B2544375
CAS No.: 869467-25-4
M. Wt: 211.24
InChI Key: UYQRVATUDIMDJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione typically involves the reaction of phenyl isothiocyanate with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a thioxo group instead of a trione.

    5-Phenyl-1,3-thiazolidine-2,4-dione: Similar structure but with a dione instead of a trione.

Uniqueness

5-Phenyl-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its specific substitution pattern and the presence of a trione functional group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1,1-dioxo-5-phenyl-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-9-6-8(14(12,13)10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQRVATUDIMDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S(=O)(=O)NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869467-25-4
Record name 5-phenylisothiazolidin-3-one 1,1-dioxide
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